molecular formula C19H20N2OS2 B3197496 2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005991-06-9

2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B3197496
CAS No.: 1005991-06-9
M. Wt: 356.5 g/mol
InChI Key: IAQBOXHCSMRQIS-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 1005991-06-9) is a heterocyclic acetamide derivative of significant interest in antimicrobial research. The compound features a benzo[d]thiazole core, an electron-deficient scaffold that enables key interactions with biological targets via hydrogen bonding and π-π stacking . This compound demonstrates a specific and valuable mechanism of action by targeting the CviR receptor, a key component in the quorum sensing (QS) signaling pathway of Chromobacterium violaceum . By inhibiting this receptor, the compound effectively disrupts bacterial cell-to-cell communication, leading to a measurable decrease in the production of the purple pigment violacein, a recognized marker for QS activity . This makes it a crucial research tool for investigating novel strategies to combat bacterial virulence and address the growing challenge of antimicrobial resistance. The structural architecture of this molecule combines a 2,5-dimethylphenyl group linked via an acetamide moiety to a bicyclic benzo[d]thiazole system substituted with methyl and methylthio groups . Its molecular formula is C 19 H 20 N 2 OS 2 and it has a molecular weight of 356.5 g/mol . The presence of the 2,5-dimethylphenyl scaffold is a common feature in many antimicrobial compounds and is associated with potent activity against Gram-positive pathogens, including resistant strains . Key Research Applications: Investigation of anti-virulence strategies and quorum sensing inhibition . Antimicrobial research targeting multidrug-resistant bacterial pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . Exploration of novel heterocyclic compounds with potential biological activities . This product is provided for research purposes only and is strictly labeled 'For Research Use Only.' It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-12-5-6-13(2)14(9-12)10-18(22)20-19-21(3)16-8-7-15(23-4)11-17(16)24-19/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQBOXHCSMRQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide is a novel derivative of benzo[d]thiazole, which has garnered attention for its potential biological activity. This article aims to explore its biological properties, focusing on antimicrobial, anticancer, and neuroprotective activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18N2S2\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}_2

Key Features:

  • Functional Groups : The presence of a benzo[d]thiazole moiety contributes to its biological activity.
  • Substituents : The dimethylphenyl and methylthio groups enhance lipophilicity, potentially influencing bioavailability and receptor interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various strains of bacteria and fungi.

  • Study Findings :
    • Compounds with a similar thiazole structure demonstrated activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
    • Broad-spectrum antifungal activity was observed against drug-resistant Candida strains .
CompoundTarget PathogenActivity
3hMRSAEffective
3jVancomycin-resistant E. faeciumEffective
9fDrug-resistant CandidaBroad-spectrum

Anticancer Activity

The anticancer potential of benzo[d]thiazole derivatives has been a focal point in recent pharmacological research.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and induction of cell cycle arrest.
  • Case Studies :
    • A study reported that specific benzo[d]thiazole derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
CompoundCancer Cell LineIC50 (µM)
5bHeLa10.5
5qMCF-712.3

Neuroprotective Activity

Neuroprotective effects have also been noted for compounds related to our target structure.

  • Research Insights : In a study assessing anticonvulsant activity, derivatives showed protective indices significantly higher than standard drugs like phenytoin .
CompoundProtective IndexED50 (mg/kg)
5b20.715.4
5q34.918.6

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole-Linked Acetamides

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) from share the acetamide backbone but replace the benzo[d]thiazole with a triazole ring. Key differences include:

  • Electron-Deficient Core : The triazole in 6a–c is less aromatic than benzo[d]thiazole, altering electronic interactions with targets.

Table 1: Structural Comparison

Compound Core Structure Key Substituents IR C=O Stretch (cm⁻¹)
Target Compound Benzo[d]thiazole -SMe, -CH₃ (2,5-dimethylphenyl) Not Reported
6a () Triazole Naphthalene-oxy, -Ph 1671
4g () Thiadiazole Dimethylamino-acryloyl 1638–1690
Thiadiazole Derivatives

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, ) shares a thiadiazole ring but incorporates a benzamide group instead of acetamide. Key distinctions:

  • Bioactivity : Thiadiazole derivatives often exhibit antimicrobial activity, but the acryloyl group in 4g may confer different binding kinetics compared to the methylthio group in the target compound.
  • Solubility: The dimethylamino group in 4g increases polarity, contrasting with the lipophilic -SMe in the target .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670–1700 cm⁻¹, similar to 6a (1671 cm⁻¹) and 4g (1638–1690 cm⁻¹) .
  • NMR Trends : The benzo[d]thiazole’s deshielded protons (e.g., aromatic H in δ 7.2–8.6 ppm in 6b) align with shifts observed in triazole analogs, though methylthio substituents may downfield-shift adjacent protons .

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzo[d]thiazole core followed by coupling with the acetamide moiety. Key steps include:

  • Thiolation : Introducing the methylthio group at position 6 of the benzo[d]thiazole ring under controlled sulfurization conditions.
  • Amidation : Coupling the 2,5-dimethylphenylacetic acid derivative with the thiazole intermediate using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane or DMF .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product. Reaction parameters (temperature: 273–298 K, solvent polarity, and catalyst loading) directly impact yield and purity. For instance, excess triethylamine may improve coupling efficiency but risks side reactions .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions (e.g., methylthio and dimethylphenyl groups). Aromatic protons in the benzo[d]thiazole ring typically appear as doublets at δ 7.2–8.4 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects isotopic patterns for sulfur-containing groups .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm1^{-1}) and amide (N-H, ~3260 cm1^{-1}) functional groups .

Q. What are common impurities formed during synthesis, and how can they be mitigated?

  • Unreacted intermediates : Residual thiols or uncyclized precursors may persist. Mitigation: Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and optimize stoichiometry .
  • Oxidation byproducts : The methylthio group may oxidize to sulfoxide. Mitigation: Use inert atmospheres (N2_2/Ar) and antioxidants like BHT .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict biological targets and binding modes?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and target proteins (e.g., kinases, GPCRs). The benzo[d]thiazole core may engage in π-π stacking with aromatic residues, while the acetamide group forms hydrogen bonds with catalytic sites .
  • MD simulations : Assess binding stability over time (10–100 ns trajectories) to validate docking results .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC50_{50} measurements under matched pH/temperature).
  • Control for impurities : HPLC purity >95% reduces variability. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies optimize reaction pathways for derivatives with enhanced bioactivity?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring to enhance electrophilicity. Replace methylthio with sulfonamide for improved solubility .
  • Click chemistry : Azide-alkyne cycloaddition (CuAAC) can append triazole moieties to the acetamide chain, diversifying pharmacophore space .

Q. How do crystal structure analyses inform intermolecular interactions and stability?

  • X-ray crystallography : Reveals hydrogen bonding (e.g., N-H···N between amide and thiazole) and π-π interactions (e.g., benzo[d]thiazole stacking with aromatic residues). These interactions stabilize the compound in solid state and may mimic binding in biological systems .
  • Thermogravimetric analysis (TGA) : Correlates crystal packing density with thermal stability .

Q. What in vitro assays are critical for assessing pharmacological potential?

  • Enzymatic inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with EC50_{50} determination .
  • Membrane permeability : Caco-2 cell monolayers predict oral bioavailability .

Q. How can QSAR models guide the design of analogs with improved properties?

  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (HOMO/LUMO) descriptors.
  • Validation : Leave-one-out cross-validation (LOO-CV) ensures model robustness. For example, a QSAR model predicting logP values can prioritize derivatives with optimal lipophilicity (2–5) .

Q. How can statistical experimental design (DoE) optimize synthetic and assay parameters?

  • Factorial design : Vary temperature (25–60°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) to identify optimal conditions.
  • Response surface methodology (RSM) : Maximize yield while minimizing impurity formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide

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